2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown antimicrobial and antiviral activities, making it a candidate for drug development
Future Directions
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with 2-bromoacetamide in the presence of a base such as sodium hydride (NaH) to form the final product .
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with various molecular targets. For instance, it can inhibit enzymes involved in the replication of viruses, thereby exhibiting antiviral activity. Additionally, it can bind to DNA or proteins within cancer cells, leading to cell death and inhibition of tumor growth .
Comparison with Similar Compounds
Similar compounds to 2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide include:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound also contains a sulfur atom and has shown similar biological activities.
2-(4-chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide: Another oxadiazole derivative with potential antimicrobial properties.
N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide: These derivatives have been synthesized and studied for their antimicrobial and hemolytic activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-6-8-13(9-7-12)23-10-14(21)18-16-20-19-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFIWJGUCXKGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.